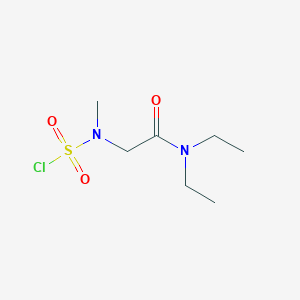![molecular formula C18H19N5 B13856735 N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide is a complex organic compound that features a unique structure combining an imidazole ring with a benzenecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with a benzene derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[[2-amino-5-(1H-imidazol-1-yl)phenyl]methyl]benzenecarboximidamide
- N’-[[2-amino-5-(2-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide
- N’-[[2-amino-5-(4-ethylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide
Uniqueness
N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide is unique due to the presence of the 4-methylimidazole moiety, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and bioactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H19N5 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C18H19N5/c1-13-11-23(12-22-13)16-7-8-17(19)15(9-16)10-21-18(20)14-5-3-2-4-6-14/h2-9,11-12H,10,19H2,1H3,(H2,20,21) |
Clave InChI |
HMBVCBWCWVESQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC(=C(C=C2)N)CN=C(C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)




![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)







